molecular formula C21H27N3O2 B13126982 [3,3'-Bipyridin]-6(1H)-one, 6'-[(1-cyclopentyl-4-piperidinyl)oxy]-1-methyl- CAS No. 832735-27-0

[3,3'-Bipyridin]-6(1H)-one, 6'-[(1-cyclopentyl-4-piperidinyl)oxy]-1-methyl-

Cat. No.: B13126982
CAS No.: 832735-27-0
M. Wt: 353.5 g/mol
InChI Key: SKKDWDYILHWVLC-UHFFFAOYSA-N
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Description

This compound (CAS: 832735-30-5) is a substituted bipyridinone derivative with the molecular formula C₂₀H₂₅N₃O₂ and a molecular weight of 339.43 g/mol . Its structure comprises a [3,3'-bipyridin]-6(1H)-one core, where the 6'-position is substituted with a 1-cyclopentyl-4-piperidinyl ether group, and the 1-position carries a methyl group . The SMILES string (Cn1cc(ccc1=O)c1ccc(nc1)OC1CCN(CC1)C1CCC1) highlights the ether linkage and bicyclic substituent, which likely influence its physicochemical properties and biological interactions .

Properties

CAS No.

832735-27-0

Molecular Formula

C21H27N3O2

Molecular Weight

353.5 g/mol

IUPAC Name

5-[6-(1-cyclopentylpiperidin-4-yl)oxypyridin-3-yl]-1-methylpyridin-2-one

InChI

InChI=1S/C21H27N3O2/c1-23-15-17(7-9-21(23)25)16-6-8-20(22-14-16)26-19-10-12-24(13-11-19)18-4-2-3-5-18/h6-9,14-15,18-19H,2-5,10-13H2,1H3

InChI Key

SKKDWDYILHWVLC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=CC1=O)C2=CN=C(C=C2)OC3CCN(CC3)C4CCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-((1-Cyclopentylpiperidin-4-yl)oxy)-1-methyl-[3,3’-bipyridin]-6(1H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the bipyridin core: This can be achieved through a coupling reaction of two pyridine derivatives.

    Introduction of the cyclopentylpiperidinyl group: This step involves the reaction of the bipyridin core with a cyclopentylpiperidinyl derivative under basic conditions.

    Final functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6’-((1-Cyclopentylpiperidin-4-yl)oxy)-1-methyl-[3,3’-bipyridin]-6(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The bipyridin core and the cyclopentylpiperidinyl group can undergo substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Substitution reactions often involve the use of halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a ligand in coordination chemistry and catalysis.

    Biology: It may have potential as a pharmacological agent due to its unique structure.

    Medicine: The compound could be explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It may be used in the development of new materials or as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 6’-((1-Cyclopentylpiperidin-4-yl)oxy)-1-methyl-[3,3’-bipyridin]-6(1H)-one likely involves interaction with specific molecular targets, such as enzymes or receptors. The bipyridin core may facilitate binding to metal ions, while the cyclopentylpiperidinyl group could interact with biological membranes or proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Bipyridinone Derivatives

The following table summarizes key structural and functional differences between the target compound and analogs:

Compound Name Core Structure Substituents Molecular Formula Key Applications/Properties References
[3,3'-Bipyridin]-6(1H)-one, 6'-[(1-cyclopentyl-4-piperidinyl)oxy]-1-methyl- [3,3'-Bipyridin]-6(1H)-one - 1-Methyl
- 6'-(1-Cyclopentyl-4-piperidinyloxy)
C₂₀H₂₅N₃O₂ Potential CNS activity (piperidinyl group)
5-Amino-[3,4'-bipyridin]-6(1H)-one (Amrinone) [3,4'-Bipyridin]-6(1H)-one - 5-Amino
- Lactate salt (in clinical form)
C₁₀H₁₀N₃O·C₃H₆O₃ Cardiotonic agent (phosphodiesterase inhibitor)
Milrinone ([3,4'-Bipyridin]-6(1H)-one, 5-cyano-2-methyl-) [3,4'-Bipyridin]-6(1H)-one - 5-Cyano
- 2-Methyl
C₁₂H₁₀N₃O Cardiotonic/vasodilator
Tepotinib Derivative ([3,3'-Bipyridin]-6(1H)-one, 1-(3-(5-((3-(dimethylamino)propyl)thio)pyrimidin-2-yl)benzyl)-5,5′-difluoro-) [3,3'-Bipyridin]-6(1H)-one - 5,5′-Difluoro
- Thioether-linked pyrimidine
C₂₈H₂₆N₅OFS Antiproliferative (c-Met kinase inhibitor)
Dot1L Inhibitor ([3,3'-Bipyridin]-2(1H)-one, 6'-chloro-1,4-dimethyl-5'-(2-methyl-6-((4-(methylamino)pyrimidin-2-yl)amino)-1H-indol-1-yl)-) [3,3'-Bipyridin]-2(1H)-one - Chloro
- Methyl
- Indole-pyrimidine substituent
C₂₈H₂₆ClN₇O Epigenetic therapy (histone methyltransferase inhibitor)
Key Observations:
  • Core Connectivity: The target compound’s [3,3'-bipyridin]-6(1H)-one core differs from amrinone/milrinone ([3,4'-bipyridin]) and Dot1L inhibitors ([3,3'-bipyridin]-2(1H)-one), altering electronic properties and binding interactions .
  • Methyl and ether groups may reduce metabolic degradation compared to thioether or cyano substituents in analogs .

Physicochemical Properties

Property Target Compound Amrinone Milrinone Tepotinib Derivative
Molecular Weight 339.43 g/mol 231.25 g/mol (free base) 211.23 g/mol 500.19 g/mol
LogP (Predicted) ~3.5 (high) ~0.5 (low) ~1.2 ~4.0
Hydrogen Bond Acceptors 5 4 3 7
Solubility Low (ether) High (amino/lactate) Moderate (cyano) Low (thioether)

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